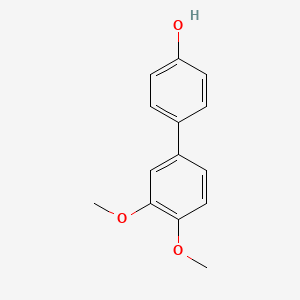

4-(3,4-Dimethoxyphenyl)phenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJMTKOXEAUFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552125 | |

| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17190-05-5 | |

| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3,4 Dimethoxyphenyl Phenol

Classical Organic Synthesis Approaches to 4-(3,4-Dimethoxyphenyl)phenol

Classical methods for the formation of biaryl compounds, while foundational, often require severe reaction conditions and stoichiometric amounts of metal promoters. The Ullmann reaction is a prime example of such a classical approach.

The Ullmann condensation, traditionally used for synthesizing diaryl ethers, can also be adapted for C-C bond formation to create symmetric biaryls. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-promoted coupling of an aryl halide. organic-chemistry.org The synthesis of an unsymmetrical biaryl like this compound using a classical Ullmann approach would be challenging and likely result in a mixture of products, including homo-coupled byproducts. The reaction necessitates high temperatures, often exceeding 200°C, and the use of stoichiometric copper powder, which can complicate product purification. wikipedia.orgnih.gov While improvements have been made, such as the use of N,N-dimethylglycine to promote the reaction at lower temperatures (around 90°C), these methods are still largely superseded by modern catalytic techniques for efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Classical vs. Modern Synthetic Approaches

| Feature | Classical Approaches (e.g., Ullmann) | Modern Catalyst-Mediated Approaches |

|---|---|---|

| Catalyst | Stoichiometric Copper | Catalytic Palladium or Nickel |

| Temperature | High (often >200°C) | Mild to moderate |

| Substrate Scope | Limited, often requires activated halides | Broad, high functional group tolerance |

| Selectivity | Often poor, side reactions common | High chemo-, regio-, and stereoselectivity |

| Byproducts | Significant metal waste | Minimal waste, catalyst is recycled |

Modern Catalyst-Mediated Synthesis of this compound and Related Structures

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds. mdpi.com These methods offer high yields, excellent functional group tolerance, and mild reaction conditions. wikipedia.orgyoutube.com The most prominent among these are the Suzuki-Miyaura and Negishi coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation. youtube.comnih.gov It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.commdpi.com The synthesis of this compound via this method would typically involve the coupling of 4-halophenol (e.g., 4-bromophenol) with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. nih.govyoutube.com

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. youtube.comyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst. youtube.com

Negishi Coupling: The Negishi coupling is another versatile palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. jk-sci.com To synthesize this compound, one could couple an arylzinc reagent, such as (3,4-dimethoxyphenyl)zinc chloride, with a 4-halophenol. nih.govorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. nih.gov

Table 2: Key Parameters in Modern Cross-Coupling Reactions

| Parameter | Description | Typical Examples |

|---|---|---|

| Catalyst | Typically a Palladium(0) source. | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Phosphine-based ligands are common to stabilize the catalyst. | PPh₃, XPhos, SPhos |

| Base | Required for Suzuki coupling to activate the boronic acid. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Polar aprotic or ethereal solvents are often used. | Toluene, Dioxane, THF, DMF |

Green Chemistry Principles Applied to the Synthesis of Dimethoxyphenyl-Phenols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgjddhs.com The synthesis of biphenyl (B1667301) compounds like this compound can be made more sustainable by applying these principles. nih.gov

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. Catalyst-mediated reactions are inherently "greener" than classical methods as they reduce the generation of metal-containing waste. rjpn.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Cross-coupling reactions generally have high atom economy compared to multi-step classical syntheses that may involve protecting groups or generate significant byproducts. researchgate.net

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. jddhs.com This involves replacing toxic solvents like benzene (B151609) with safer alternatives such as water, ethanol, or ionic liquids. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. rjpn.org The use of palladium catalysts in Suzuki and Negishi couplings is a prime example, where a small amount of catalyst can facilitate a large number of transformations, avoiding the stoichiometric copper waste of the Ullmann reaction.

Applying these principles might involve using water as a solvent, employing highly efficient catalysts that can be recycled, and sourcing starting materials from renewable feedstocks. greenchemistry-toolkit.orgresearchgate.net

Chemoenzymatic Synthetic Routes for this compound Analogues

Chemoenzymatic synthesis utilizes enzymes as biocatalysts to perform specific chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. mdpi.comchemistryviews.org For the synthesis of biphenolic structures, oxidoreductase enzymes like laccases and peroxidases are particularly relevant. nih.govmdpi.com

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates using molecular oxygen as the oxidant, producing only water as a byproduct. nih.govrsc.org This process generates phenoxy radicals, which can then undergo non-enzymatic coupling to form C-C or C-O bonded dimers and oligomers. nih.govresearchgate.net

While the direct, regioselective synthesis of a specific unsymmetrical biaryl like this compound is challenging via this method, laccase-mediated synthesis is a powerful tool for creating libraries of bioactive biphenyl and polyphenol analogues. rsc.org The reaction conditions, such as pH and the presence of co-solvents, can influence the product distribution. nih.gov For example, laccases have been used for the oxidative coupling of various phenolic compounds, leading to the formation of diverse biaryl structures. nih.gov The stability and activity of the enzyme can be enhanced by immobilization or the use of additives like polyethylene (B3416737) glycol (PEG). researchgate.net

Table 3: Enzymes in the Synthesis of Phenolic Compounds

| Enzyme Class | Function | Substrates | Products |

|---|---|---|---|

| Laccase | One-electron oxidation using O₂ | Phenols, anilines | Dimeric and polymeric coupled products |

| Peroxidase | One-electron oxidation using H₂O₂ | Phenolic compounds | Oxidized and polymerized aromatics |

| Monooxygenase | Hydroxylation of aromatic rings | Phenolic compounds | Hydroxylated phenolic derivatives |

Process Optimization and Scale-Up Considerations in this compound Synthesis Research

Translating a laboratory-scale synthesis of this compound to an industrial process requires careful optimization and consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process Optimization: Key reaction parameters in catalyst-mediated syntheses like the Suzuki-Miyaura coupling are systematically optimized to maximize yield and minimize impurities. These parameters include:

Catalyst Loading: Reducing the amount of expensive palladium catalyst is crucial. Optimization aims for the lowest possible catalyst loading (often in parts-per-million, ppm) without sacrificing reaction efficiency or time.

Solvent Selection: The solvent must effectively dissolve reactants while being safe, environmentally benign, and easy to remove and recycle.

Base and Ligand Choice: The nature of the base and the phosphine (B1218219) ligand can dramatically affect reaction rates and yields. Screening different combinations is a common optimization strategy.

Temperature and Reaction Time: Reactions are optimized to run at the lowest possible temperature for the shortest amount of time to conserve energy and increase throughput.

Scale-Up Challenges: Scaling up a reaction from grams to kilograms or tons presents several challenges:

Mass and Heat Transfer: In large reactors, ensuring uniform mixing and temperature control is more difficult. Poor heat transfer can lead to localized "hot spots," causing side reactions and degradation of the product or catalyst.

Catalyst Removal: Removing the palladium catalyst from the final product is critical, especially for pharmaceutical applications where metal contamination limits are stringent. This may require additional purification steps like filtration through activated carbon or treatment with metal scavengers.

Reagent Addition and Handling: The safe handling and addition of large quantities of reagents and solvents become significant logistical and safety concerns.

Successful scale-up relies on a deep understanding of the reaction kinetics and thermodynamics, robust process control, and efficient downstream processing for product isolation and purification.

Exploration of 4 3,4 Dimethoxyphenyl Phenol Derivatives and Analogues

Design Principles for Novel 4-(3,4-Dimethoxyphenyl)phenol Derivatives

The design of new derivatives of this compound is a meticulous process guided by established medicinal chemistry principles. A primary strategy involves structure-activity relationship (SAR) studies, which seek to understand how specific structural features of the molecule influence its biological effects. researchgate.net

Key design principles include:

Pharmacophore Mapping and Molecular Modeling : Computational tools like AutoDock Vina are used to predict how derivatives will bind to target receptors. This allows for the rational design of molecules with improved affinity and selectivity. The 1,4-diphenyl-substituted 1,2,3-triazole ring, for instance, has been designed to mimic the structure of natural steroid sulfatase substrates. acs.org

Substituent Effect Analysis : The Hammett analysis is employed to correlate the electronic effects of different substituents with the reactivity and biological activity of the derivatives.

Isosteric Replacement and Scaffold Hopping : The pyrazole (B372694) scaffold has been identified as a suitable replacement for other aromatic systems to explore new chemical space and optimize activity. nih.gov

Introduction of Functional Groups : The incorporation of specific functional groups is a key design tactic. For example, studies have shown that introducing bulky, hydrophobic groups can enhance antiparasitic activity. researchgate.net Similarly, adding fluorine atoms at the meta position of a terminal aromatic ring has been shown to significantly boost inhibitory properties against certain enzymes. acs.org

Table 1: Design Strategies for this compound Derivatives

| Design Principle | Description | Application Example |

|---|---|---|

| Pharmacophore Mapping | Using computational models to predict the binding of a molecule to a biological target. | Predicting binding poses at receptors using software like AutoDock Vina. |

| Structure-Activity Relationship (SAR) | Studying how changes in a molecule's structure affect its biological activity. | Identifying that bulky hydrophobic groups enhance antiparasitic activity. researchgate.net |

| Scaffold Hopping | Replacing a core molecular structure (scaffold) with a different one to improve properties. | Using a pyrazole scaffold to develop potent meprin inhibitors. nih.gov |

| Substituent Modification | Altering or adding chemical groups to the main structure. | Adding fluorine atoms to a phenyl ring to increase enzyme inhibition. acs.org |

Synthesis of Substituted Phenol (B47542) Analogues of this compound

The synthesis of analogues with substitutions on the phenol ring is a common strategy to modulate the compound's properties. Various synthetic routes have been developed to introduce substituents at different positions of the phenolic moiety.

A general approach for creating 2,6-disubstituted phenol analogues involves a multi-step synthesis. acs.org For example, starting with a substituted phenol, the hydroxyl group is first protected. This is followed by a reaction with an appropriate electrophile, such as a Weinreb amide in the presence of n-butyllithium, to introduce a side chain. Subsequent reactions, like treatment with a Grignard reagent and deoxygenation, lead to the final substituted phenol analogue. acs.org

Another example is the synthesis of 2-methylphenol analogues. The Claisen-Schmidt condensation of 2-hydroxy-5-methyl acetophenone (B1666503) with 3,4-dimethoxybenzaldehyde (B141060) yields 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-one, a chalcone (B49325) with a methyl group on the phenolic ring. sciforum.net This intermediate can then be used to create a variety of heterocyclic analogues. sciforum.net

Table 2: Synthesis of a Substituted Phenol Analogue

| Reaction | Starting Material | Reagents | Product |

|---|---|---|---|

| Claisen-Schmidt Condensation | 2-Hydroxy-5-methyl acetophenone, 3,4-Dimethoxybenzaldehyde | Aqueous Sodium Hydroxide, Ethanol | 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-one sciforum.net |

Modifications of the Dimethoxyphenyl Moiety in Derivatives

Altering the 3,4-dimethoxyphenyl portion of the scaffold is another key strategy for creating new derivatives. These modifications can range from simple changes to the methoxy (B1213986) groups to the introduction of various substituents on the aromatic ring.

Common modifications include:

Altering Methoxy Groups : The methoxy groups can be replaced with other alkoxy groups, such as ethoxy, or with halogens or nitro groups to investigate the impact of electronics and sterics on activity.

Ring Substitution : The phenyl ring itself can be substituted with different atoms or groups. For example, derivatives have been synthesized where the dimethoxy-phenyl group is replaced by a 3,5-difluorophenyl or 3,5-dichlorophenyl group. acs.org

Bioisosteric Replacement : In some cases, the entire dimethoxyphenyl ring system is replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

The synthesis of these derivatives often involves starting with an appropriately substituted aniline (B41778) or benzaldehyde (B42025) and carrying the modification through a synthetic sequence. For instance, the synthesis of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol analogues involved starting with various substituted anilines, converting them to azides, and then reacting them in a cycloaddition to form the triazole core. acs.org

Heterocyclic Analogues Incorporating Dimethoxyphenyl-Phenol Scaffolds

The incorporation of heterocyclic rings into the this compound scaffold has led to the discovery of compounds with a broad range of biological activities. This strategy, known as scaffold hopping or derivatization, leverages the diverse chemical properties of heterocyclic systems.

Several classes of heterocyclic analogues have been synthesized and studied:

Triazoles : 1,2,3-Triazole and 1,2,4-triazole (B32235) derivatives have been extensively explored. acs.orgresearchgate.netresearchgate.net For example, 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids have been synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net

Isoxazoles and Isoxazolines : The reaction of chalcone precursors with hydroxylamine (B1172632) hydrochloride can yield isoxazoline (B3343090) derivatives. sciforum.nettandfonline.com Bis-heterocyclic compounds containing both isoxazole (B147169) and triazole rings have also been developed as analogues of natural lignans. researchgate.net

Pyrazoles : Pyrazole-based inhibitors have been synthesized, demonstrating the utility of this five-membered heterocycle in creating potent enzyme inhibitors. nih.gov

Other Heterocycles : A variety of other heterocyclic systems, including pyridine, furan, thiophene, flavones, and aurones, have been incorporated into the basic scaffold, leading to a diverse library of compounds. sciforum.netmdpi.com

The synthesis of these analogues typically involves the use of a key intermediate, often a chalcone derived from 3,4-dimethoxybenzaldehyde, which then undergoes cyclization reactions with appropriate reagents to form the desired heterocyclic ring. sciforum.netmdpi.com

Table 3: Examples of Heterocyclic Analogues

| Heterocycle | Synthetic Method | Precursors |

|---|---|---|

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 4-Ethynyl-1,2-dimethoxybenzene, Substituted-azides researchgate.net |

| Isoxazoline | Cyclization with hydroxylamine | Chalcone, Hydroxylamine hydrochloride sciforum.nettandfonline.com |

| Pyridine/Furan/Thiophene Chalcones | Claisen-Schmidt Condensation | Substituted benzaldehydes, Heteroaryl methyl ketones mdpi.com |

| 1,2,4-Triazole | Multi-step synthesis involving cyclization | 3,4-Dimethoxybenzoyl chloride, Thiosemicarbazide researchgate.net |

Bioconjugates and Prodrug Strategies for this compound (Preclinical Context)

To improve the therapeutic potential of this compound and its derivatives, various bioconjugate and prodrug strategies are being explored in preclinical settings. These strategies aim to enhance properties such as solubility, stability, and targeted delivery, thereby increasing efficacy and reducing potential side effects.

One common approach is to create prodrugs , which are inactive or less active molecules that are converted into the active drug within the body, often at the target site. For phenolic compounds, this can be achieved by modifying the hydroxyl group.

Phosphate (B84403) Esters : The phenolic hydroxyl group can be converted into a phosphate ester, creating a water-soluble prodrug. This strategy was successfully used to develop fospropofol, a water-soluble prodrug of the anesthetic propofol, to avoid lipid-based formulations. acs.org

Sulfamate Prodrugs : The phenol can be sulfamoylated to create prodrugs that target specific enzymes like steroid sulfatase (STS). acs.org These prodrugs are designed to be hydrolyzed by the target enzyme, releasing the active phenolic inhibitor.

Cleavable Linkers : In the context of cancer therapy, the phenolic group can be protected with a moiety that is cleaved by factors specific to the tumor microenvironment, such as elevated levels of glutathione (B108866) (GSH). frontiersin.org For example, phenols can be converted to 2,4-dinitrobenzenesulfonates (DNBS), which are then cleaved by GSH to release the active phenol. frontiersin.org

Bioconjugation involves linking the phenolic compound to another molecule, such as a peptide, antibody, or polymer, to direct it to a specific tissue or cell type. While specific examples for this compound are emerging, the general principle of using bioorthogonal reactions to create targeted drug delivery systems is a promising area of research. frontiersin.org These strategies enable precise drug activation at the tumor site, enhancing the therapeutic window. frontiersin.org

Structure Activity Relationship Sar Investigations of 4 3,4 Dimethoxyphenyl Phenol and Its Derivatives

Elucidation of Key Structural Features for Biological Activities

The biological activities of 4-(3,4-dimethoxyphenyl)phenol derivatives are largely dictated by the specific arrangement and nature of their structural components. The core biphenyl-like scaffold, consisting of a phenol (B47542) ring linked to a dimethoxyphenyl ring, is a fundamental pharmacophore. google.com

Key structural features that have been identified as crucial for the biological activities of this class of compounds include:

The phenolic hydroxyl group: The hydroxyl group on the second phenyl ring is a critical determinant of activity. Its position and ability to act as a hydrogen bond donor are often essential for interaction with biological targets. nih.gov Studies on related phenolic compounds have shown that the number and location of hydroxyl groups significantly govern their antioxidant capacities. nih.gov

Pharmacophore modeling has been employed to identify the essential features required for the biological activity of inhibitors targeting various enzymes. nih.gov For instance, a pharmacophore model for Plasmodium falciparum M18 aspartyl aminopeptidase (B13392206) (PfM18AAP) inhibitors highlighted the importance of a hydrogen donor, a hydrophobic group, and two aromatic rings (DHRR), features present in this compound derivatives. nih.gov

Impact of Substituent Modifications on Preclinical Activity Profiles

Modifying the substituents on the this compound scaffold has a profound impact on the preclinical activity profiles of the resulting analogues. These modifications can alter potency, selectivity, and pharmacokinetic properties.

Modifications on the Phenolic Ring: The position and nature of substituents on the phenolic ring are critical. For example, in a series of combretastatin-A4 analogues, the introduction of a 3-hydroxy group on one of the phenyl rings significantly increased potency. acs.org The presence of hydroxyl groups in the ortho-position is often associated with higher activity due to the potential for intramolecular hydrogen bonding. researchgate.net

Modifications on the Dimethoxyphenyl Ring: Alterations to the methoxy (B1213986) groups can lead to significant changes in activity. For instance, the replacement of methoxy groups with other substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins.

Introduction of Heterocyclic Rings: Replacing one of the phenyl rings with a heterocyclic ring system, such as a pyridine, can lead to potent analogues. acs.org For example, a pyridine-bridged analogue of combretastatin-A4, 4-(6-(3,4-dimethoxyphenyl)pyridin-2-yl)phenol, has been synthesized and evaluated. acs.org Thiophene is another heterocyclic ring that is often used as a bioisosteric replacement for a phenyl ring in SAR studies. nih.gov

The following table summarizes the impact of various substituent modifications on the preclinical activity of this compound derivatives.

| Modification | Impact on Activity | Example Compound/Series | Reference |

| Introduction of a 3-hydroxy group on the second phenyl ring | Increased potency | Combretastatin-A4 analogues | acs.org |

| Replacement of phenyl ring with pyridine | Potent analogues | 4-(6-(3,4-Dimethoxyphenyl)pyridin-2-yl)phenol | acs.org |

| Introduction of a bulky substituent at the 4-position | Reduced or abolished activity | 2H-pyrazolo[4,3-c]pyridine derivatives | mdpi.com |

| Replacement of the ethenyl group with a sulfonate group | More stable and polar compounds | Combretastatin-A4 analogues | ulaval.ca |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity. The relative orientation of the two aromatic rings, defined by the torsional angle of the bond connecting them, significantly influences how the molecule fits into the binding site of a target protein. acs.org

Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps in identifying the low-energy, biologically relevant conformations. acs.org Studies have shown a good correlation between the calculated conformational energies and the observed torsion angle distributions in crystal structures. acs.org

For biphenyl-containing compounds, the planarity or non-planarity of the two rings can have a substantial effect on activity. In some cases, a more planar conformation is preferred for optimal binding, while in others, a twisted conformation is required. The substitution pattern on the rings can influence the preferred conformation by creating steric hindrance that forces the rings out of planarity.

The correlation between conformation and activity has been demonstrated in various studies. For example, in a series of factor Xa inhibitors, the relationship between activity and conformational preferences was investigated. acs.org Similarly, for antifungal peptides, conformational and electronic studies helped to propose a biologically relevant conformation and determine the minimal structural requirements for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is valuable for predicting the activity of new, unsynthesized analogues and for understanding the physicochemical properties that are important for activity. nih.gov

For phenolic compounds and their derivatives, QSAR models have been developed to predict their antioxidant activities. nih.gov These models often use calculated parameters such as the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number of hydroxyl groups. nih.gov

In the context of this compound analogues, QSAR studies can help to:

Identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) that influence a specific biological activity.

Develop predictive models to guide the design of new compounds with improved potency.

Provide insights into the mechanism of action at a molecular level.

For instance, 3D-QSAR studies on pyrazole (B372694) derivatives have been used to analyze probable binding models and guide further modifications. plos.org Similarly, QSAR analysis of triazole derivatives has shown that structural changes significantly affect their predicted toxicity. researchgate.net

Ligand Efficiency and Lipophilicity in SAR Studies

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used in drug discovery to assess the quality of lead compounds and guide their optimization. nih.gov

Ligand Efficiency (LE): LE is a measure of the binding energy per heavy (non-hydrogen) atom of a molecule. researchgate.net It is a useful tool for comparing the potency of compounds of different sizes, helping to identify smaller, more efficient binders. nih.gov A higher LE value is generally desirable, as it suggests that the compound is making efficient use of its atoms to bind to the target. researchgate.net

Lipophilic Efficiency (LipE): LipE relates the potency of a compound to its lipophilicity (typically measured as logP or logD). nih.gov It is calculated as pIC50 - logP. High lipophilicity can lead to problems with solubility, metabolism, and toxicity. LipE helps in identifying compounds that achieve high potency without excessive lipophilicity.

In the SAR of this compound and its derivatives, these metrics can be used to:

Prioritize lead compounds for further development.

Guide modifications to improve potency while controlling lipophilicity.

Avoid "molecular obesity," where potency is increased simply by adding more atoms, often leading to poor drug-like properties. nih.gov

For example, in a study of P-glycoprotein inhibitors, LE and LipE profiles were used to identify derivatives with the best activity-to-size (or lipophilicity) ratio. nih.gov

Mechanistic Investigations of 4 3,4 Dimethoxyphenyl Phenol Biological Interactions Preclinical Focus

Molecular Target Identification and Validation Research

In the realm of molecular target identification, preclinical studies have largely focused on structurally related derivatives of 4-(3,4-Dimethoxyphenyl)phenol to understand its potential mechanisms of action. One such derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been identified as a direct inhibitor of IkappaB kinase β (IKKβ). researchgate.net This interaction was confirmed through pull-down assays and molecular docking experiments, which revealed that MMPP binds to the ATP binding site of IKKβ. researchgate.net The inhibition of IKKβ is a critical event that leads to the suppression of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Another derivative, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), has been shown to have a distinct molecular target. Studies have indicated that DMPB enhances melanogenesis by increasing the expression of tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net This effect is mediated through the upregulation of the upstream stimulating factor-1 (USF1). nih.govresearchgate.net While these findings provide valuable insights into the potential molecular targets of compounds structurally similar to this compound, further research is required to identify and validate the direct molecular targets of the parent compound itself.

Signaling Pathway Modulation Studies in Preclinical Models

The biological effects of this compound derivatives are often attributed to their ability to modulate key intracellular signaling pathways. Preclinical studies have demonstrated that these compounds can influence multiple pathways involved in inflammation, cell growth, and other physiological processes.

The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to attenuate inflammatory responses by modulating the protein kinase Cδ (PKCδ)/c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway. researchgate.net Furthermore, MMPP has been found to inhibit the IKKβ/NF-κB signaling cascade, which is crucial in regulating inflammatory and immune responses. researchgate.net In a preclinical model of liver sepsis, MMPP demonstrated a protective effect by inhibiting the phosphorylation of STAT3, a key signaling molecule in inflammatory processes. nih.gov

In a different context, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) has been observed to enhance melanogenesis through the activation of the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net The activation of these pathways leads to an increase in the expression of tyrosinase, thereby promoting melanin synthesis. nih.govresearchgate.net These studies on derivatives highlight the potential of the core this compound structure to serve as a scaffold for developing modulators of critical signaling pathways.

Receptor Binding and Ligand-Protein Interaction Research (In Vitro)

While direct receptor binding studies for this compound are not extensively documented, research on its derivatives provides insights into potential ligand-protein interactions. For instance, the derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to directly interact with IkappaB kinase β (IKKβ), a non-receptor protein kinase. researchgate.net Molecular docking studies have indicated a strong binding affinity between MMPP and the ATP-binding site of IKKβ, with a binding energy of -8.2 kcal/mol. researchgate.net This interaction is crucial for the subsequent inhibition of the NF-κB signaling pathway.

The study of phenolic compounds in general suggests that they can interact with a variety of proteins. The binding of phenolic compounds to proteins can be influenced by factors such as the number and position of hydroxyl groups, which can form hydrogen bonds with amino acid residues in the protein's binding pocket. Further in vitro studies are necessary to elucidate the specific receptor binding profiles and ligand-protein interactions of this compound itself.

Enzyme Inhibition/Activation Mechanism Studies

The ability of this compound and its derivatives to modulate the activity of various enzymes is a key area of preclinical research. These studies provide a foundation for understanding the compound's potential therapeutic applications.

One area of investigation has been the effect of derivatives on tyrosinase , a key enzyme in melanin synthesis. A pyrazoline derivative incorporating a 3,4-dimethoxyphenyl moiety was synthesized and evaluated for its tyrosinase inhibitory activity. This compound, 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide, exhibited an IC50 value of 262.15 µM against mushroom tyrosinase. researchgate.net In contrast, another derivative, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was found to enhance melanogenesis by increasing the expression of tyrosinase, suggesting an activation mechanism rather than inhibition. nih.govresearchgate.net

The inhibitory potential of phenolic compounds extends to other enzyme classes as well. While direct studies on this compound are limited, the broader class of phenols has been investigated as inhibitors of carbonic anhydrases and cholinesterases . The structural features of this compound suggest it may have inhibitory activity against these enzymes, but this requires experimental validation.

Furthermore, a derivative of this compound has been investigated as a phosphodiesterase (PDE) inhibitor. The search for novel PDE inhibitors is an active area of research due to their role in various signaling pathways.

Below is a summary of the enzyme inhibitory activities of a derivative of this compound.

| Derivative | Enzyme | IC50 Value | Source |

| 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide | Mushroom Tyrosinase | 262.15 µM | researchgate.net |

Antioxidant Mechanisms of Action

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metals. The antioxidant capacity of this compound can be inferred from the general mechanisms established for phenols and from comparative studies of related compounds.

Another important antioxidant mechanism is metal chelation . Transition metals such as iron and copper can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. Phenolic compounds, particularly those with ortho-dihydroxy or other suitable functional group arrangements, can chelate these metal ions, rendering them inactive and preventing the generation of free radicals. The catechol-like structure in the 3,4-dimethoxyphenyl moiety of the parent compound suggests a potential for metal chelation, although this needs to be experimentally verified.

The table below summarizes the IC50 values for the radical scavenging activity of various phenolic compounds, providing a comparative context for the potential antioxidant activity of this compound.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Source |

| 3,4-Dihydroxybenzoic acid | 10.5 | 8.2 | researchgate.net |

| Vanillic acid | >100 | >100 | researchgate.net |

| Ferulic acid | 25.6 | 12.3 | researchgate.net |

| Caffeic acid | 8.9 | 6.5 | researchgate.net |

| Rosmarinic acid | 5.2 | 4.1 | researchgate.net |

Preclinical Biological Activity Spectrum of 4 3,4 Dimethoxyphenyl Phenol and Derivatives

In Vitro Cellular Model Investigations

A variety of in vitro studies utilizing specific cell lines have been conducted to elucidate the cellular and molecular mechanisms underlying the biological effects of 4-(3,4-dimethoxyphenyl)phenol and its derivatives.

Antioxidant Activity in Cellular Systems

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant potential of this compound and related structures has been explored in various cellular and cell-free systems. While direct studies on this compound are limited, research on structurally similar methoxyphenols provides insights into its potential antioxidant capacity. For instance, the antioxidant activity of p-methoxyphenol dimers has been demonstrated, showing enhanced radical-scavenging activity compared to their monomeric parent compounds. mdpi.com The antioxidant mechanism of phenolic compounds often involves donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby preventing oxidative damage to cellular components.

| Compound/Derivative | Assay | Key Findings | Reference |

| p-Methoxyphenol dimer | Induction period method | Enhanced radical-scavenging activity compared to the monomer. | mdpi.com |

Anti-inflammatory Response in Cellular Models

The anti-inflammatory properties of derivatives of this compound have been demonstrated in various cellular models. A notable derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to exert potent anti-inflammatory effects. In a study utilizing the human monocytic cell line THP-1, MMPP was found to inhibit phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced inflammatory responses. Specifically, MMPP inhibited the membrane translocation of protein kinase Cδ (PKCδ), the phosphorylation of JNK, and the nuclear translocation of activator protein-1 (AP-1). This cascade of events resulted in the downregulation of cyclooxygenase-2 (COX-2) and chemokine ligand 5 production. These findings suggest that MMPP's anti-inflammatory action is mediated through the PKCδ/JNK/AP-1 signaling pathway.

Another derivative, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, known as Compound D, isolated from Zingiber cassumunar Roxb., has also been investigated for its anti-inflammatory effects. It has been shown to inhibit prostaglandin (B15479496) biosynthesis in carrageenin-induced rat pleurisy models.

| Compound/Derivative | Cell Line | Key Findings | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | THP-1 (human monocytic) | Inhibited PMA-induced inflammatory responses by mitigating the PKCδ/JNK/AP-1 pathway. | |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol (Compound D) | Not specified in abstract | Inhibited prostaglandin biosynthesis. |

Antimicrobial Activity Studies

The antimicrobial properties of phenolic compounds are widely recognized, and research into this compound and its analogs aligns with this broader understanding. While specific studies on the antimicrobial spectrum of this compound are not extensively detailed in the provided search results, the activity of structurally related methoxyphenols provides valuable insights.

Phenolic compounds, in general, exhibit activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The mechanisms of action are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular functions. nih.gov For example, a study on new methoxyphenol derivatives demonstrated antimicrobial activity against Escherichia coli, Staphylococcus aureus, Aspergillus flavus, Aspergillus niger, and Candida albicans. koreascience.kr The growth inhibition zones for fungal strains ranged from 2 ± 0.88 to 16 ± 1.50 mm. koreascience.kr

| Compound Class | Microorganism | Observed Effect | Reference |

| Methoxyphenol derivatives | Escherichia coli | Antimicrobial activity | koreascience.kr |

| Methoxyphenol derivatives | Staphylococcus aureus | Antimicrobial activity | koreascience.kr |

| Methoxyphenol derivatives | Aspergillus flavus | Antifungal activity | koreascience.kr |

| Methoxyphenol derivatives | Aspergillus niger | Antifungal activity | koreascience.kr |

| Methoxyphenol derivatives | Candida albicans | Antifungal activity | koreascience.kr |

Antineoplastic/Cytotoxic Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic and antineoplastic activities in various cancer cell lines. The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been a particular focus of such research. In studies involving human ovarian epithelial cancer cell lines (PA-1 and SK-OV-3), MMPP treatment induced apoptotic cell death, as evidenced by enhanced expression of cleaved caspase-3 and cleaved caspase-9.

Furthermore, MMPP has shown inhibitory effects on colon cancer cell growth. It was found to induce apoptotic cell death and enhance the expression of cleaved caspase-3 and cleaved caspase-8 in a concentration-dependent manner. The mechanism of action in colon cancer cells involves the upregulation of death receptor (DR)5 and DR6.

| Compound/Derivative | Cancer Cell Line | Key Findings | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1 (ovarian) | Induced apoptotic cell death; enhanced cleaved caspase-3 and -9. | |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | SK-OV-3 (ovarian) | Induced apoptotic cell death; enhanced cleaved caspase-3 and -9. | |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Colon cancer cell lines | Induced apoptotic cell death; enhanced cleaved caspase-3 and -8; increased expression of DR5 and DR6. |

Enzyme Modulation Activities in Cell-Free Systems

The ability of this compound derivatives to modulate the activity of key enzymes is a significant aspect of their biological profile. A prominent target for these compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been identified as an inhibitor of STAT3 activation. nih.govnih.gov This inhibition is crucial as STAT3 is a key signaling molecule involved in inflammatory responses and cancer progression.

In addition to STAT3, MMPP has been shown to directly bind to and inhibit IkappaB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway, which is also heavily implicated in inflammation and cancer.

Furthermore, the related compound 3,4-dimethoxyphenol (B20763) has been reported to possess tyrosinase-inhibiting activity. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is relevant in the context of hyperpigmentation disorders.

| Compound/Derivative | Enzyme | Effect | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | STAT3 | Inhibition of activation | nih.govnih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | IKKβ | Inhibition | |

| 3,4-Dimethoxyphenol | Tyrosinase | Inhibition | researchgate.net |

In Vivo Animal Model Efficacy Studies

The therapeutic potential of derivatives of this compound has been further explored in various in vivo animal models of disease, providing evidence of their efficacy beyond in vitro observations.

The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has demonstrated potent anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model. nih.gov In this model, MMPP treatment was shown to ameliorate the clinical signs of arthritis.

In a mouse model of lipopolysaccharide (LPS)-induced liver sepsis, MMPP treatment prevented mortality and reduced markers of liver damage. nih.gov This protective effect was associated with the inhibition of STAT3 activity and a subsequent reduction in the inflammatory response. nih.gov

Furthermore, in a xenograft mouse model of ovarian cancer using PA-1 cells, MMPP was found to suppress tumor growth. Immunohistochemistry staining of the tumor tissues revealed decreased expression of p-ERK, PCNA, and p-STAT3, and an increased level of caspase-3, confirming its anti-proliferative and pro-apoptotic effects in vivo.

Another derivative, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol (Compound D), has been shown to exert a marked inhibitory effect on carrageenin-induced rat paw edema and to possess analgesic and antipyretic effects in mice and rats, respectively.

| Compound/Derivative | Animal Model | Disease Model | Key Findings | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Mouse | Collagen antibody-induced arthritis (CAIA) | Potent anti-arthritic activity. | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Mouse | LPS-induced liver sepsis | Prevented mortality and reduced liver damage via STAT3 inhibition. | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Mouse | Ovarian cancer xenograft (PA-1 cells) | Suppressed tumor growth; modulated expression of p-ERK, PCNA, p-STAT3, and caspase-3. | |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol (Compound D) | Rat, Mouse | Carrageenin-induced paw edema, Acetic acid-induced writhing, Yeast-induced hyperthermia | Marked anti-inflammatory, analgesic, and antipyretic effects. |

Efficacy in Specific Disease Animal Models (e.g., Inflammatory, Diabetic, etc.)

The therapeutic potential of this compound derivatives has been explored in various preclinical animal models, particularly for inflammatory conditions and diabetic complications. These studies highlight the compounds' capacity to modulate key pathological pathways.

In the realm of inflammation, derivatives have demonstrated significant efficacy. One such compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar Roxb., showed pronounced anti-inflammatory effects primarily in the acute phase of inflammation. nih.gov In a carrageenin-induced rat paw edema model, it exerted marked inhibition. nih.gov Furthermore, in a rat model of carrageenin-induced pleurisy, it was effective in reducing exudate formation and leukocyte accumulation. nih.gov Another derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has shown potent anti-inflammatory and anti-arthritic properties. researchgate.net Studies in a mouse model of collagen antibody-induced rheumatoid arthritis confirmed its anti-arthritic efficacy. researchgate.net MMPP has also been shown to alleviate the inflammatory responses in a lipopolysaccharide (LPS)-induced liver sepsis model in mice. nih.gov In a neuroinflammation context, MMPP treatment in mice with LPS-induced memory impairment was associated with a reduction in inflammatory proteins like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Regarding diabetic complications, research has pointed to the neuroprotective effects of related phenolic compounds in diabetic animal models. For instance, 3′,4′-dihydroxyphenylglycol (DHPG), a polyphenol, was studied in type-1-like diabetic rats. nih.gov The administration of DHPG reduced oxidative stress variables and decreased the loss of retinal nerve cells, suggesting a protective role against diabetic neuropathy. nih.gov While many dietary polyphenols are reported to be effective against diabetes by targeting multiple therapeutic pathways, the specific efficacy of this compound itself in a primary diabetic model is an area requiring further investigation. nih.govmdpi.com

| Compound/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenin-induced rat paw edema & pleurisy | Marked inhibition of acute edema, exudate formation, and leukocyte accumulation. | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Collagen antibody-induced rheumatoid arthritis (mouse) | Demonstrated potent anti-arthritic efficacy. | researchgate.net |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | LPS-induced liver sepsis (mouse) | Prevented sepsis-related mortality and reduced markers of liver damage. | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | LPS-induced neuroinflammation (mouse) | Reduced expression of inflammatory proteins (COX-2, iNOS). | nih.gov |

Preclinical Efficacy in Xenograft Models (if applicable)

The anticancer potential of this compound derivatives has been evaluated in vivo using xenograft mouse models, which are crucial for assessing preclinical efficacy. nih.govresearchgate.net Specifically, the derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has demonstrated significant antitumor effects in a colon cancer xenograft model. nih.gov

In a study utilizing HCT116 human colon cancer cells, MMPP was shown to suppress tumor growth in a dose-dependent manner when administered to xenograft nude mice. nih.gov The inhibitory effect on tumor growth was significant, with both tumor volume and tumor weight being dose-dependently decreased following treatment. nih.gov Immunohistochemistry analysis of the tumor tissues from these models revealed that MMPP treatment led to an increase in the expression levels of death receptor 5 (DR5), death receptor 6 (DR6), and active caspase-3, which are all involved in promoting apoptosis. nih.gov Conversely, the expression of markers for cell proliferation (PCNA) and inflammation-related pathways (p-IKKβ) was decreased. nih.gov These findings suggest that MMPP exerts its anti-cancer effect in vivo by inhibiting tumor growth and inducing apoptosis. nih.gov

| Xenograft Model | Compound | Observed Effects | Molecular Changes in Tumor Tissue | Reference |

|---|---|---|---|---|

| HCT116 Colon Cancer Cells in Nude Mice | (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Dose-dependent suppression of tumor growth, volume, and weight. | Increased: DR5, DR6, active caspase-3. Decreased: PCNA, p-IKKβ. | nih.gov |

Other Biological Activities Under Investigation (e.g., Neuroprotection, Anti-Aging)

Beyond their anti-inflammatory and anti-cancer properties, derivatives of this compound are being investigated for other therapeutic applications, including neuroprotection and anti-aging.

Neuroprotection: Several studies have highlighted the neuroprotective potential of this class of compounds. The derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) was found to ameliorate memory impairment in a mouse model where cognitive deficits were induced by lipopolysaccharide (LPS). nih.gov This protective effect was linked to the reduction of neuroinflammation and a decrease in the generation of β-amyloid, a key component in Alzheimer's disease pathology, through the inhibition of the STAT3 pathway. nih.gov Similarly, the polyphenol 3′,4′-dihydroxyphenylglycol (DHPG) demonstrated a neuroprotective effect in diabetic rats by reducing oxidative stress and preventing the loss of retinal neurons. nih.gov The broader class of phenolic compounds is recognized for its potential to counteract neuronal stress, primarily through antioxidant and anti-inflammatory mechanisms. mdpi.commdpi.com

Anti-Aging: The potential anti-aging effects of polyphenols, the chemical class to which this compound belongs, are a growing area of research. nih.gov The free radical theory of aging posits that oxidative stress is a major contributor to the aging process. nih.gov Polyphenolic compounds are well-known for their antioxidant properties, which allow them to scavenge reactive oxygen species (ROS) and potentially mitigate age-related cellular damage. nih.govmdpi.com The anti-aging mechanisms of polyphenols are thought to involve not only direct antioxidant action but also the prevention of cellular senescence, the promotion of mitochondrial function, and the modulation of signaling pathways related to longevity. nih.govmdpi.com While direct studies on this compound for anti-aging are not yet prominent, the established biological activities of its derivatives, such as antioxidant and anti-inflammatory effects, align with the mechanisms proposed for anti-aging agents. nih.govmdpi.com

Computational Chemistry and Theoretical Studies on 4 3,4 Dimethoxyphenyl Phenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometries and energies. researchgate.netsemanticscholar.orgchemrxiv.orgup.ac.zasemanticscholar.orgnih.govarxiv.orgacs.orgmdpi.com For molecules like 4-(3,4-Dimethoxyphenyl)phenol, these calculations typically begin with geometry optimization to find the most stable three-dimensional conformation. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are commonly employed to analyze the distribution of electrons within a molecule. chemrxiv.orgup.ac.zaaip.orgcnr.it Key parameters derived from these analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which in turn predicts how the molecule will interact with other chemical species. nih.gov

Mulliken Atomic Charges: This analysis partitions the total electron population among the atoms in the molecule, providing insight into the partial charges on each atom and helping to understand electrostatic interactions. nih.gov

While specific electronic structure data for this compound is not detailed in the available literature, studies on substituted biphenyls and phenols demonstrate that such calculations reveal how substituents influence electron density and reactivity. researchgate.netsemanticscholar.orgresearchgate.net

Spectroscopic Property Prediction (e.g., UV-Vis, IR, NMR)

Quantum chemical methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.govyoutube.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for calculating electronic transitions. youtube.com It can predict the maximum absorption wavelengths (λmax) corresponding to transitions between molecular orbitals (e.g., π→π*), which helps in interpreting experimental UV-Vis spectra. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and are used to assign the bands observed in experimental FT-IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C atoms. youtube.com These theoretical predictions are a powerful tool for assigning signals in experimental NMR spectra and confirming the chemical structure of complex organic molecules. youtube.com

Although specific predicted spectra for this compound are not available, the methodologies are well-established for related phenolic compounds. researchgate.netnih.govutwente.nl

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netscilit.commdpi.commdpi.com For a compound like this compound, MD simulations can provide critical insights into its dynamic behavior and its interactions with other molecules, such as proteins or lipid membranes. researchgate.netmdpi.com The simulation tracks the trajectory of each atom by solving Newton's equations of motion, allowing researchers to observe conformational changes, binding events, and the role of solvent molecules. researchgate.net

MD simulations of polyphenol-protein complexes have shown that water molecules often play a crucial role in mediating interactions within the binding site, highlighting a limitation of static models like molecular docking. researchgate.net These dynamic studies are essential for a comprehensive understanding of how a ligand recognizes and binds to its biological target. researchgate.netscilit.com Currently, there are no specific published MD simulation studies detailing the interactions of this compound.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. scilit.commdpi.comresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. researchgate.netresearchgate.netdoaj.orgmuk.ac.irnih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each conformation. doaj.org

Docking studies on various phenolic and biphenyl (B1667301) compounds have been performed to investigate their potential as enzyme inhibitors. researchgate.netresearchgate.net For example, such studies can elucidate how a compound interacts with key amino acid residues in an enzyme's active site through hydrogen bonds, hydrophobic interactions, or π-π stacking. researchgate.net While these studies provide a framework for how this compound might be investigated, specific molecular docking results for this compound against biological receptors are not presently found in the scientific literature.

Table 1: Example of Data from Molecular Docking Studies for Phenolic Compounds against an Enzyme Target (Note: This table is illustrative and does not represent data for this compound)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Phenolic Compound A | -8.5 | TYR 150, HIS 244 | Hydrogen Bond, π-π Stacking |

| Phenolic Compound B | -7.9 | VAL 283, PHE 290 | Hydrophobic |

Ligand-Based and Structure-Based Drug Design Approaches

Computational methods are central to modern drug discovery and are broadly categorized into ligand-based and structure-based approaches. fiveable.menih.govjubilantbiosys.comacs.org

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govjubilantbiosys.com Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build a model that correlates the chemical features of the known ligands with their biological activity. fiveable.me This model can then be used to predict the activity of new, untested compounds. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is known (often from X-ray crystallography or NMR), SBDD can be employed. nih.govsemanticscholar.orgslideshare.netproteinstructures.com This powerful method involves designing molecules that fit the shape and chemical characteristics of the target's binding site. Molecular docking is a key tool in SBDD. slideshare.net

While these strategies are widely applied in the development of enzyme inhibitors and other therapeutic agents, there is no specific literature available detailing the use of this compound in either LBDD or SBDD campaigns. nih.govnih.gov

Prediction of ADMET Properties (Theoretical, excluding human outcomes)

The success of a potential drug candidate depends heavily on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. slideshare.netnih.govbiorxiv.orgresearchgate.net Predicting these properties early in the drug discovery process using computational models can significantly reduce the likelihood of late-stage failures. hilarispublisher.com Numerous in silico tools and web servers are available to predict a wide range of ADMET-related parameters based on a molecule's structure. biorxiv.orgresearchgate.net

Key predicted properties often include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors.

Absorption: Prediction of properties like Caco-2 cell permeability and human intestinal absorption.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.

These predictions are often guided by established rules like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound. biorxiv.org A specific theoretical ADMET profile for this compound has not been published.

Table 2: Example of a Predicted ADMET Profile for a Small Aromatic Molecule (Note: This table is illustrative and does not represent data for this compound)

| Property | Predicted Value | Assessment |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good |

| LogP | 2.5 | Optimal |

| H-Bond Donors | 1 | Good |

| H-Bond Acceptors | 3 | Good |

| Caco-2 Permeability | High | Good Absorption |

| BBB Permeant | No | Low CNS Side Effects |

| CYP2D6 Substrate | Yes | Potential for Metabolism |

Enzymatic Biotransformation and Metabolism Studies of 4 3,4 Dimethoxyphenyl Phenol Preclinical/in Vitro Focus

Cytochrome P450 Metabolism Research (e.g., O-demethylation)

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of compounds. For phenolic compounds containing methoxy (B1213986) groups, such as 4-(3,4-dimethoxyphenyl)phenol, O-demethylation is a common metabolic pathway catalyzed by CYP enzymes. This reaction involves the removal of a methyl group, leading to the formation of a hydroxyl group, which can increase the polarity of the molecule and facilitate further metabolism or excretion.

While direct studies on this compound are not extensively available, research on structurally related compounds provides a strong basis for predicting its metabolic fate. For instance, the O-demethylation of various methoxyflavones by human CYP enzymes has been well-documented. nih.gov Studies have shown that enzymes such as CYP1A1, CYP1A2, and CYP1B1 are highly active in the O-demethylation of methoxylated aromatic rings. nih.govnih.gov The bacterial enzyme system Cytochrome P450 aromatic O-demethylase is also known for its ability to demethylate a range of lignin-derived aromatic compounds. wikipedia.orgnrel.gov The regioselectivity of O-demethylation can be influenced by the position of the methoxy group on the aromatic ring. nih.gov For this compound, it is plausible that one or both of the methoxy groups on the dimethoxyphenyl ring could be targets for CYP-mediated O-demethylation, leading to the formation of catechol or other hydroxylated derivatives.

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, or for compounds that already possess suitable functional groups, Phase II conjugation reactions play a crucial role in detoxification and elimination. For a phenolic compound like this compound, the primary Phase II pathways are expected to be glucuronidation and sulfation. nih.govresearchgate.net These reactions involve the addition of endogenous molecules—glucuronic acid or a sulfonate group—to the hydroxyl group of the phenol (B47542).

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). nih.gov Both processes significantly increase the water solubility of the parent compound, thereby facilitating its excretion via urine or bile. The efficiency and regioselectivity of these reactions can vary depending on the specific UGT and SULT isoforms involved, which are expressed in various tissues, most notably the liver and intestine. nih.govwashington.edu For phenolic compounds, glucuronidation is a very common metabolic route. washington.edunih.govresearchgate.net Similarly, sulfation is a significant pathway for the metabolism of phenolics. nih.govresearchgate.net It is highly probable that the phenolic hydroxyl group of this compound would be a primary site for both glucuronidation and sulfation.

Metabolite Identification and Characterization in Preclinical Models

The identification and characterization of metabolites are fundamental to understanding the complete metabolic profile of a compound. In preclinical in vitro models, such as liver microsomes, S9 fractions, or hepatocytes, metabolites of a test compound are generated and subsequently analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com

For this compound, the expected metabolites would include products of O-demethylation (Phase I) and subsequent glucuronide and sulfate (B86663) conjugates (Phase II). Therefore, potential metabolites could include hydroxylated and catechol derivatives of the parent compound, as well as their corresponding glucuronidated and sulfated forms. The specific metabolites formed would depend on the preclinical system used (e.g., species, tissue fraction) and the enzymes present. For example, studies on other dimethoxylated flavonoids have successfully identified demethylated and glucuronidated metabolites in rat biological samples. mdpi.com

Enzymatic Degradation Pathways in Biological Systems (e.g., Microbial)

In addition to mammalian metabolism, the degradation of phenolic compounds by microbial enzymes is an important area of study, particularly in the context of environmental fate and gut microbiome interactions. Various microorganisms, including bacteria and fungi, possess enzymes capable of degrading aromatic compounds. nih.govresearchgate.net For instance, polyphenol oxidases from fungi like Trametes versicolor can transform phenolic compounds. nih.gov

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are essential in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. The results are often expressed as the half-life (t½) of the compound in the in vitro system.

Analytical Methodologies for Research on 4 3,4 Dimethoxyphenyl Phenol

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating 3,4-Dimethoxyphenol (B20763) from intricate mixtures and quantifying its presence. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like 3,4-Dimethoxyphenol. Reverse-phase (RP) HPLC is the most common modality, valued for its efficiency in separating moderately polar compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or a specialized low-silanol activity column, is used. sielc.com The separation is achieved by eluting the sample with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol, and acidified water. sielc.com The use of acids like phosphoric acid or, for mass spectrometry compatibility, formic acid, helps to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group. sielc.com Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound as it elutes from the column. mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column Type | Reverse-Phase (e.g., C18, Newcrom R1) sielc.com | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidifier (e.g., Formic Acid, Phosphoric Acid) sielc.com | Elutes the compound from the column. Gradient elution improves resolution. |

| Detector | UV-Vis or Diode Array Detector (DAD) mdpi.com | Quantifies the compound based on UV absorbance. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of semi-volatile compounds such as 3,4-Dimethoxyphenol. The analysis can be performed on the underivatized phenol (B47542) or after a derivatization step to increase volatility and improve peak shape. epa.gov

For direct analysis, a capillary column with a polar stationary phase, such as one containing wax (e.g., DB-Wax), is often used. A Flame Ionization Detector (FID) is typically employed for quantification due to its robust and linear response to organic compounds. epa.gov The retention of a compound in GC is often characterized by its Kovats Retention Index, which is a standardized measure that helps in compound identification. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

To enhance selectivity and sensitivity, chromatographic systems are frequently coupled with mass spectrometry (MS), a technique known as hyphenation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of MS. mdpi.com This is particularly useful for analyzing complex samples. For phenolic compounds, ionization is often achieved using Electrospray Ionization (ESI), typically in negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI). mdpi.com When using MS detection, volatile buffers like formic acid are required in the mobile phase. sielc.com Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide exceptional sensitivity and specificity for quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the definitive identification and quantification of volatile and semi-volatile compounds. epa.govresearchgate.net Following separation on the GC column, molecules are ionized, most commonly by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparing it to spectral libraries, such as the one maintained by NIST. GC-MS is a standard technique in environmental analysis, such as in EPA Method 8041A for phenols, and is invaluable for confirming the presence of compounds in complex matrices. epa.gov

Spectroscopic Techniques for Structural Elucidation and Characterization

While chromatography separates compounds, spectroscopy is used to determine their precise chemical structure. For 3,4-Dimethoxyphenol, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy is particularly informative for 3,4-Dimethoxyphenol. The spectrum reveals distinct signals for each type of proton in the molecule, with their chemical shift (δ) indicating their electronic environment.

The spectrum of 3,4-Dimethoxyphenol is expected to show:

Aromatic Protons: Signals in the range of 6.0-7.0 ppm, corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns provide information about their relative positions.

Methoxy (B1213986) Protons: Two sharp singlets, each integrating to three protons, for the two methoxy (-OCH₃) groups. These typically appear around 3.8-3.9 ppm.

Hydroxyl Proton: A signal for the phenolic (-OH) proton. This peak is often broad and its chemical shift can vary depending on solvent and concentration. A key identification technique is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~6.3 - 6.8 | Multiplet |

| Methoxy (2 x -OCH₃) | ~3.8 | Singlet |

| Phenolic (-OH) | Variable | Broad Singlet |

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which reveals its molecular weight and structural features. In Electron Ionization (EI) mode, used in GC-MS, the analysis of 3,4-Dimethoxyphenol yields a distinct pattern.

The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 154, which corresponds to the molecular weight of the compound (C₈H₁₀O₃). The fragmentation pattern is also characteristic. A significant fragment is observed at m/z 139, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups. nih.gov This is a common fragmentation pathway for methoxy-substituted aromatic compounds. Other ions in the spectrum correspond to further fragmentation of the aromatic ring. nih.gov

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural analysis of 4-(3,4-Dimethoxyphenyl)phenol, providing valuable information about its functional groups and electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of its specific bonds. A key feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding.